molecular formula C20H16ClN3O4 B4519400 ({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

Cat. No.: B4519400
M. Wt: 397.8 g/mol
InChI Key: MISCWZKSLHWPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0829337 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of related compounds involve complex chemical reactions aimed at exploring their potential biological and pharmacological activities. For example, compounds synthesized from similar chemical structures have been investigated for their antimicrobial properties. The synthesis process often involves multiple steps, including esterification, hydrazinolysis, and the formation of Schiff bases, leading to the creation of compounds with moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Such research underscores the importance of structural modifications and chemical reactions in enhancing the biological activities of these compounds.

Potential Biological Activities

Derivatives of pyridazinone, for instance, have been explored for their inhibitory effects on enzymes such as cyclo-oxygenase and 5-lipoxygenase, highlighting their potential as anti-inflammatory and analgesic agents. While these studies often focus on evaluating the pharmacological profiles of these compounds, they reveal the broad spectrum of potential therapeutic applications for chemically related compounds (Laufer, Tries, Augustin, & Dannhardt, 1994).

Research on Antimicrobial and Antioxidant Properties

Additionally, the synthesis of new compounds from this chemical class has been associated with investigations into their antimicrobial activities. For instance, the creation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities demonstrate the ongoing interest in developing new therapeutic agents against resistant microbial strains. Such studies typically involve assessing the compounds' efficacy against a range of bacterial and fungal pathogens, providing insights into their potential use as antimicrobial agents (Patel & Shaikh, 2011).

Properties

IUPAC Name

2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-15-8-6-13(7-9-15)16-10-11-18(26)24(23-16)12-17(25)22-19(20(27)28)14-4-2-1-3-5-14/h1-11,19H,12H2,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISCWZKSLHWPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.